Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride

Vue d'ensemble

Description

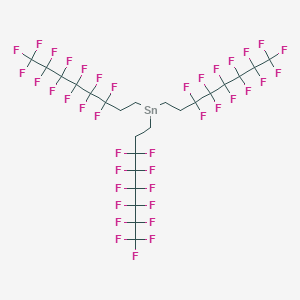

Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride (CAS: 175354-32-2), also known as the Curran-Hadida reagent, is a fluorinated organotin compound with the molecular formula C₂₄H₁₂F₃₉Sn and a molecular weight of 1,159.99 g/mol . It is a colorless liquid with a density of 1.88 g/mL at 25°C and a boiling point of 133–140°C at 0.02 mmHg . The compound exhibits high thermal stability (flash point: 205.3°C) and is primarily used as a fluorous-phase-compatible reducing agent in radical reactions, enabling efficient catalyst recovery via triphasic solvent systems (e.g., H₂O/CH₂Cl₂/FC-72) .

Key applications include:

- Reductive radical carbonylation: Achieves 85% yield in reactions such as the conversion of 1-iodo-adamantane to 1-adamantylmethanol .

- Sustainability: The fluorous tin catalyst is recoverable, maintaining 80% yield in subsequent runs .

Safety data includes hazard codes Xi (irritant) and warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Méthodes De Préparation

Synthesis Methodologies

Direct Alkylation of Tin Hydride

The most widely reported method involves the reaction of tin hydride (SnH<sub>4</sub>) with 1H,1H,2H,2H-perfluorooctyl halides (C<sub>8</sub>F<sub>13</sub>CH<sub>2</sub>CH<sub>2</sub>X, where X = Cl, Br, I). This three-step alkylation process proceeds as follows:

-

Tin Hydride Activation :

Tin hydride is pre-treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C to generate a reactive tin intermediate. -

Nucleophilic Substitution :

The activated tin species reacts with 3 equivalents of C<sub>8</sub>F<sub>13</sub>CH<sub>2</sub>CH<sub>2</sub>Br in THF at 25°C for 24 hours, yielding tris(1H,1H,2H,2H-perfluorooctyl)tin bromide as an intermediate . -

Reduction to Tin Hydride :

The tin bromide intermediate is reduced using lithium aluminum hydride (LiAlH<sub>4</sub>) in diethyl ether, producing the target hydride compound with >85% yield .

Key Reaction Parameters :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 25°C (alkylation step) | |

| Solvent | THF / Diethyl ether | |

| Reaction Time | 24–48 hours | |

| Yield | 85–92% |

Metathesis Reactions with Organotin Precursors

Alternative routes employ metathesis between tris(alkyl)tin chlorides and perfluorooctyl Grignard reagents. For example:

This method avoids handling tin hydride directly but requires stringent moisture exclusion and yields 70–78% .

Radical-Initiated Pathways

Radical-mediated syntheses utilize azobisisobutyronitrile (AIBN) to initiate tin-hydrogen bond homolysis, enabling the incorporation of perfluorooctyl groups. For instance, the reaction of tributyltin hydride with C<sub>8</sub>F<sub>13</sub>CH<sub>2</sub>CH<sub>2</sub>I under AIBN catalysis at 80°C in benzotrifluoride (BTF) achieves 88% conversion . This approach is notable for its compatibility with fluorous-organic biphasic systems, simplifying purification .

Mechanistic Insights

Radical Chain Mechanisms

In AIBN-initiated routes, the tin-hydrogen bond undergoes homolysis to generate a tin-centered radical, which abstracts a halogen atom from the perfluorooctyl halide. This propagates a chain reaction, ultimately forming the trisubstituted product . The fluorous solvent (BTF) stabilizes radical intermediates, enhancing reaction efficiency .

Purification and Isolation Techniques

Fluorous-Organic Solvent Systems

Post-synthesis, the product is partitioned between a fluorous phase (e.g., perfluoromethylcyclohexane) and an organic phase (e.g., BTF). This exploits the compound’s high partition coefficient (K<sub>fluorous/organic</sub> > 20), achieving >95% purity in a single extraction .

Chromatographic Methods

Fluorous reverse-phase silica gel (FRPSG) chromatography is employed for small-scale purification, though decomposition risks limit its applicability for tin hydrides .

Characterization and Analytical Data

Spectroscopic Properties

| Technique | Key Signals | Source |

|---|---|---|

| <sup>1</sup>H NMR | δ −0.45 ppm (Sn–H, quintet, J = 42 Hz) | |

| <sup>19</sup>F NMR | δ −81.2 ppm (CF<sub>3</sub> groups) | |

| IR | ν(Sn–H) = 1820 cm<sup>−1</sup> |

Thermal Stability

The compound decomposes at 205°C (flash point) and exhibits a boiling point of 133–140°C under reduced pressure (0.02 mmHg) .

Applications in Synthesis

The compound’s primary use lies in radical cyclizations and reductions, where its fluorous tags enable facile catalyst recovery. For example, in the synthesis of adamantane derivatives, 95% of the tin byproduct is recovered via fluorous-organic partitioning .

Analyse Des Réactions Chimiques

Types of Reactions: Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride undergoes various types of chemical reactions, including:

Reduction: It can act as a reducing agent in organic synthesis.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tin-hydride bond is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction Reactions: Common reagents include hydrogen gas and other hydride donors.

Substitution Reactions: Typical conditions involve the use of polar solvents and moderate temperatures to facilitate the reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions often yield the corresponding reduced organic compounds, while substitution reactions produce various organotin derivatives .

Applications De Recherche Scientifique

Synthetic Organic Chemistry

Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride is primarily utilized as a reducing agent in organic synthesis. Its applications include:

- Reductive Carbonylation : The compound has been employed in the reductive carbonylation of various organic substrates. For instance, it was used effectively in the transformation of 1-iodo-adamantane to yield products with an impressive 85% yield .

- Synthesis of Fluorous Ethers : It plays a crucial role in synthesizing fluorous ethers, which are valuable in separation processes due to their unique solubility properties. The ability to create fluorous solvents has led to advancements in extraction and purification techniques .

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials:

- Fluorous Coatings : The compound's hydrophobic nature makes it suitable for creating fluorous coatings that can repel water and oils. These coatings are beneficial for applications in electronics and textiles .

- Nanotechnology : Research indicates that organotin compounds can be utilized in the production of nanoparticles with specific surface properties. This compound can be used to modify the surfaces of nanoparticles for enhanced stability and functionality .

Environmental Studies

Given the growing concerns over environmental pollution from perfluorinated compounds, this compound is also studied for its environmental impact:

- Biodegradability Assessment : Studies have focused on understanding the degradation pathways of organotin compounds in natural environments. The unique structure of this compound raises questions about its persistence and potential bioaccumulation .

- Toxicological Evaluations : The safety profile of this compound is under scrutiny due to its tin content and fluorinated groups. Research into its toxicity levels is critical for regulatory assessments and safe handling practices .

Case Studies

| Application Area | Case Study Description | Outcome/Findings |

|---|---|---|

| Synthetic Organic Chemistry | Reductive carbonylation using this compound | Achieved 85% yield in product formation |

| Materials Science | Development of fluorous coatings for electronics | Enhanced water and oil repellency |

| Environmental Studies | Assessment of biodegradability of organotin compounds | Identified persistence and potential bioaccumulation |

Mécanisme D'action

The mechanism of action of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride involves its ability to donate hydride ions in chemical reactions. This property makes it a valuable reducing agent in organic synthesis. The molecular targets and pathways involved include interactions with carbonyl groups and other electrophilic centers in organic molecules .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Table 1: Comparative Properties of Tris(perfluorooctyl)tin Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/mL) | Key Applications | Hazard Codes |

|---|---|---|---|---|---|---|

| Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride | C₂₄H₁₂F₃₉Sn | 1,159.99 | 133–140 (0.02 mmHg) | 1.88 | Radical reductions, carbonylation | Xi; H315, H319, H335 |

| Tris(1H,1H,2H,2H-perfluorooctyl)allyltin | C₂₇H₁₇F₃₉Sn | 1,201.07 | 441.9 (predicted) | N/A | Organometallic synthesis | Xi; R36/37/38, R53 |

| Tris(1H,1H,2H,2H-perfluorohexyl)tin hydride | C₁₈H₁₃F₂₇Sn | 868.31 | N/A | N/A | Shorter-chain fluorocarbon reactions | N/A |

| Bis(1H,1H,2H,2H-perfluorooctyl)tin oxide | C₁₆H₈F₂₆OSn | 828.89 | N/A | N/A | Surface modification, catalysis | N/A |

| Tris(1H,1H,2H,2H-perfluorooctyl)tin bromide | C₂₄H₁₂BrF₃₉Sn | 1,243.90 | N/A | N/A | Halogenation reactions | N/A |

Key Differences

Substituent Effects :

- Hydride vs. Allyl : The hydride derivative (1,159.99 g/mol) is specialized for radical reductions, while the allyl analogue (1,201.07 g/mol) introduces unsaturated bonds for cross-coupling or polymerization .

- Bromide Derivative : Replacing hydride with bromine increases molecular weight (1,243.90 g/mol) and alters reactivity toward halogenation pathways .

Oxide vs. Hydride :

- The oxide derivative (C₁₆H₈F₂₆OSn) lacks reducing capability but may serve as a Lewis acid catalyst or hydrophobic coating agent .

Table 2: Reactivity and Hazard Comparison

| Compound | Reactivity Profile | Hazard Statements | Safety Precautions |

|---|---|---|---|

| Tris(perfluorooctyl)tin hydride | High reducing power in radical reactions | H315, H319, H335 | Use respiratory protection and gloves |

| Tris(perfluorooctyl)allyltin | Moderate (allyl group enables coupling) | R36/37/38, R53 | Avoid inhalation; handle in fume hood |

| Tris(perfluorohexyl)tin hydride | Similar to octyl analogue but less studied | N/A | Limited data; assume standard tin hazards |

Activité Biologique

Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride is a fluorinated organotin compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound is characterized by its three perfluorooctyl groups attached to a tin atom, which significantly influences its reactivity and interactions with biological systems. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields, including pharmaceuticals and materials science.

This compound exhibits properties typical of organotin compounds, such as hydrophobicity due to the perfluorinated chains. The presence of tin and fluorine atoms contributes to its unique electronic characteristics, which can affect its interaction with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C24H27F27Sn |

| Molecular Weight | 1003.00 g/mol |

| Appearance | Colorless liquid |

| Solubility | Insoluble in water; soluble in organic solvents |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The presence of fluorine atoms allows for halogen bonding interactions with biomolecules. This can enhance binding affinity to targets such as proteins and nucleic acids .

- Reactivity with Thiols : Organotin compounds are known to react with thiol groups in proteins, potentially leading to enzyme inhibition or modification of protein structure .

- Antimicrobial Activity : Some studies have indicated that fluorinated organotin compounds exhibit antimicrobial properties, which may be relevant for applications in biocides or preservatives .

Case Studies

Several studies have explored the biological implications of organotin compounds similar to this compound.

- Antimicrobial Efficacy : A study demonstrated that certain organotin compounds showed significant inhibitory effects against various bacterial strains. The mechanism was linked to disruption of bacterial cell membranes and interference with metabolic processes .

- Cytotoxicity Assessment : Research assessing the cytotoxic effects of organotin derivatives revealed that these compounds could induce apoptosis in cancer cell lines. The presence of perfluorinated groups was found to enhance cytotoxicity compared to their non-fluorinated counterparts .

- Enzyme Inhibition : Investigations into the interaction between organotin compounds and enzymes indicated that these compounds could act as inhibitors through covalent modification of active site residues. This was particularly noted in studies involving metalloproteins .

Toxicological Considerations

While this compound demonstrates interesting biological activities, it is essential to consider its toxicological profile:

- Environmental Impact : Organotin compounds are known for their persistence in the environment and potential bioaccumulation. Regulatory agencies have raised concerns about their ecological effects.

- Health Risks : Exposure to organotin compounds has been associated with neurotoxic effects and reproductive toxicity in animal studies. Further research is necessary to fully understand the implications for human health.

Q & A

Basic Questions

Q. What are the recommended handling precautions for Tris(1H,1H,2H,2H-perfluorooctyl)tin hydride to ensure laboratory safety?

- Methodological Guidance :

- Use personal protective equipment (PPE), including nitrile gloves and lab coats, to avoid skin contact. In case of exposure, immediately wash the affected area with soap and water .

- Work in a well-ventilated fume hood to prevent inhalation of toxic vapors, as fluorinated organometallic compounds often release hazardous byproducts (e.g., HF) under decomposition .

- Store the compound away from heat, light, and oxidizing agents, as thermal or photolytic conditions may trigger polymerization or decomposition .

Q. What spectroscopic methods are effective for characterizing the structure and purity of this compound?

- Methodological Guidance :

- NMR Spectroscopy : Use and NMR to confirm the fluorinated chain and tin-hydride bonding. Fluorine chemical shifts typically appear between -70 to -130 ppm for perfluorinated alkyl groups.

- FTIR Spectroscopy : Identify Sn-H stretching vibrations (~1800–1900 cm) and C-F bonds (1100–1250 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and isotopic patterns, critical for distinguishing degradation products.

Q. What are the primary synthetic applications of this compound in radical reactions?

- Methodological Guidance :

- This compound acts as a fluorinated reducing agent in radical-mediated polymerizations, particularly for synthesizing fluorinated polymers. Its strong Sn-H bond facilitates hydrogen-atom transfer (HAT) to stabilize propagating radicals .

- Example: Use in terpolymerization with fluorinated methacrylates (e.g., 1H,1H,2H,2H-perfluorooctyl methacrylate) to enhance hydrolytic stability in degradable polymers .

Advanced Research Questions

Q. How does the perfluorinated alkyl chain influence the reactivity of this compound compared to non-fluorinated analogs?

- Methodological Guidance :

- The electron-withdrawing nature of fluorine atoms increases the electrophilicity of the tin center, enhancing its reactivity toward electron-rich substrates.

- Comparative TGA studies show fluorinated tin hydrides exhibit higher thermal stability (decomposition >200°C) than non-fluorinated analogs due to strong C-F bonds .

- Kinetic studies using radical trapping agents (e.g., TEMPO) can quantify HAT efficiency differences .

Q. What strategies mitigate decomposition of this compound under photolytic conditions?

- Methodological Guidance :

- Store the compound in amber glassware under inert gas (Ar/N) to minimize light and moisture exposure .

- Add stabilizers like MEHQ (200–300 ppm) to inhibit radical-induced degradation .

- Monitor decomposition via GC-MS for volatile byproducts (e.g., HF, CO) .

Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be resolved?

- Methodological Guidance :

- Conduct systematic solubility tests in solvents (e.g., THF, DMF, perfluorinated ethers) using dynamic light scattering (DLS) to detect micelle formation.

- Conflicting data may arise from trace impurities; purify the compound via column chromatography (silica gel, eluent: hexane/ethyl acetate) .

- Compare results with structurally similar fluorinated silanes, which exhibit low polarity and high solubility in fluorinated solvents .

Q. What environmental and disposal protocols are recommended for this compound?

- Methodological Guidance :

- Collect waste in sealed containers labeled for halogenated organometallics. Avoid aqueous disposal due to potential HF generation.

- Consult local regulations for incineration facilities equipped to handle fluorinated compounds. Neutralize residual traces with calcium carbonate before disposal .

Q. How does this compound compare to other tin-based catalysts in fluoropolymer synthesis?

- Methodological Guidance :

- Unlike tributyltin hydride, the fluorinated analog reduces chain-transfer reactions, enabling controlled radical polymerization with higher molecular weight polymers.

- Conduct gel permeation chromatography (GPC) to compare polydispersity indices (PDI) in polymer products .

- Fluorinated tin hydrides also reduce catalyst loadings (0.1–1 mol%) due to higher reactivity .

Propriétés

InChI |

InChI=1S/3C8H4F13.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;/h3*1-2H2; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZMMYXGLVKSEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H12F39Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1160.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.